molecular formula C6H9ClN4O B3109191 4-Methoxypyrimidine-2-carboximidamide hydrochloride CAS No. 1706438-70-1

4-Methoxypyrimidine-2-carboximidamide hydrochloride

Cat. No. B3109191
CAS RN: 1706438-70-1
M. Wt: 188.61
InChI Key: PAFAYRKMIQTFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxypyrimidine-2-carboximidamide hydrochloride, with the chemical formula C₆H₉ClN₄O , is a solid compound. It is also known as 4-methoxy-2-pyrimidinecarboximidamide hydrochloride . The molecular weight of this compound is approximately 188.62 g/mol .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Methoxypyrimidine-2-carboximidamide hydrochloride, focusing on six unique fields:

Anticancer Research

4-Methoxypyrimidine-2-carboximidamide hydrochloride has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its structural similarity to other pyrimidine-based compounds, which are known to be effective in treating various cancers, makes it a promising candidate for developing new anticancer drugs .

Antimicrobial Agents

This compound has been investigated for its antimicrobial properties. Pyrimidine derivatives, including 4-Methoxypyrimidine-2-carboximidamide hydrochloride, have demonstrated effectiveness against a range of bacterial and fungal pathogens. This makes it a valuable compound in the development of new antibiotics and antifungal agents .

Antiviral Research

Research has also explored the antiviral potential of 4-Methoxypyrimidine-2-carboximidamide hydrochloride. Pyrimidine derivatives are known to interfere with viral replication processes, making them useful in the development of antiviral therapies. This compound could be particularly relevant in the fight against viruses such as HIV and hepatitis .

Enzyme Inhibition Studies

4-Methoxypyrimidine-2-carboximidamide hydrochloride is used in enzyme inhibition studies due to its ability to bind to and inhibit specific enzymes. This property is crucial for understanding enzyme functions and developing inhibitors that can be used as therapeutic agents in various diseases, including metabolic disorders and cancers .

DNA Topoisomerase Inhibitors

This compound has been studied for its role as a DNA topoisomerase inhibitor. DNA topoisomerases are enzymes that manage the topology of DNA during replication and transcription. Inhibiting these enzymes can lead to the development of new anticancer drugs, as they are essential for the proliferation of cancer cells .

Anti-inflammatory and Analgesic Research

4-Methoxypyrimidine-2-carboximidamide hydrochloride has potential applications in anti-inflammatory and analgesic research. Pyrimidine derivatives have been shown to possess anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Safety and Hazards

  • MSDS : Link to MSDS

properties

IUPAC Name

4-methoxypyrimidine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O.ClH/c1-11-4-2-3-9-6(10-4)5(7)8;/h2-3H,1H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFAYRKMIQTFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxypyrimidine-2-carboximidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.